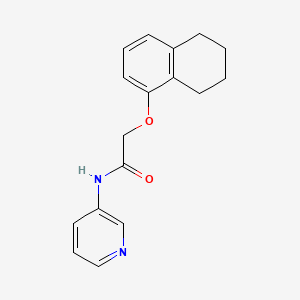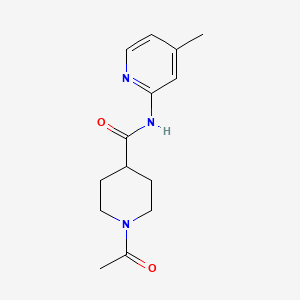
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has been developed for the treatment of B-cell malignancies. BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition has shown promise in preclinical and clinical studies.
Mecanismo De Acción
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide inhibits BTK, which is a key regulator of B-cell receptor signaling. By blocking BTK, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide disrupts the survival and proliferation of B-cell malignancies, leading to their death.
Biochemical and Physiological Effects:
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has been shown to induce apoptosis in B-cell malignancies, inhibit cell proliferation, and reduce tumor burden in preclinical models. Additionally, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has been shown to modulate the immune microenvironment, leading to enhanced anti-tumor immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has several advantages as a research tool, including its specificity for BTK and its potency in preclinical models. However, its limitations include its complex synthesis method and its potential off-target effects.
Direcciones Futuras
There are several potential future directions for the development and application of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide. These include:
1. Combination therapy with other B-cell receptor signaling inhibitors or immunomodulatory agents to enhance anti-tumor activity.
2. Investigation of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide in other B-cell malignancies, including follicular lymphoma and Waldenström's macroglobulinemia.
3. Development of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by B-cell receptor signaling.
4. Exploration of the potential of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide to modulate the tumor microenvironment and enhance anti-tumor immune responses.
In conclusion, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. Its development and application in the treatment of cancer and autoimmune diseases are areas of active research and hold great promise for the future.
Métodos De Síntesis
The synthesis of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide involves several steps, including the preparation of the pyridine and naphthalene intermediates, followed by their coupling to form the final product. The process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has demonstrated potent anti-tumor activity and has shown to be well-tolerated.
Propiedades
IUPAC Name |
N-pyridin-3-yl-2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(19-14-7-4-10-18-11-14)12-21-16-9-3-6-13-5-1-2-8-15(13)16/h3-4,6-7,9-11H,1-2,5,8,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIJHEGOXFKWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2OCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5404712.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide](/img/structure/B5404726.png)
![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5404733.png)
![N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5404750.png)
![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5404756.png)
![1-(1-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5404760.png)
![6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5404763.png)
![N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5404770.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5404772.png)
![2-methyl-4-phenyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404779.png)

![4-isobutoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5404785.png)
![4-(hydroxymethyl)-1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5404787.png)
![2-methyl-1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]azetidin-3-yl}piperidine](/img/structure/B5404821.png)